molecular formula C10H12N2O2 B12273887 6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B12273887
M. Wt: 192.21 g/mol
InChI Key: IDOFUCXHAUJAEQ-LURJTMIESA-N
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Description

6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halides or sulfonates can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • 6-amino-4,6-diarylpyrazolo[3,4-b]pyridines

Uniqueness

6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its specific aminoethyl substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzoxazine derivatives.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-[(1S)-1-aminoethyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O2/c1-6(11)7-2-3-9-8(4-7)12-10(13)5-14-9/h2-4,6H,5,11H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

IDOFUCXHAUJAEQ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCC(=O)N2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC(=O)N2)N

Origin of Product

United States

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